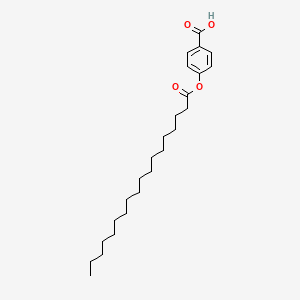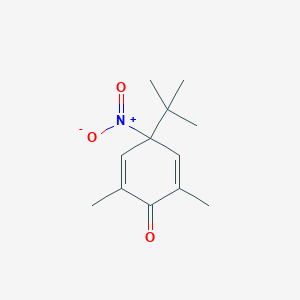
(4-Methoxybenzoyl)sulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxybenzoyl)sulfamic acid is an organic compound that features a benzoyl group substituted with a methoxy group at the para position and a sulfamic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzoyl)sulfamic acid typically involves the reaction of 4-methoxybenzoic acid with sulfamic acid under specific conditions. One common method includes the use of thionyl chloride to convert 4-methoxybenzoic acid to 4-methoxybenzoyl chloride, which then reacts with sulfamic acid to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Methoxybenzoyl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of 4-methoxybenzyl derivatives.
Substitution: Formation of halogenated 4-methoxybenzoyl compounds.
Applications De Recherche Scientifique
(4-Methoxybenzoyl)sulfamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of (4-Methoxybenzoyl)sulfamic acid involves its interaction with specific molecular targets. The sulfamic acid group can act as a nucleophile, participating in various chemical reactions. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions .
Comparaison Avec Des Composés Similaires
4-Methoxybenzoic Acid: Shares the methoxybenzoyl structure but lacks the sulfamic acid group.
4-Methoxybenzoyl Chloride: A precursor in the synthesis of (4-Methoxybenzoyl)sulfamic acid.
4-Methoxybenzyl Alcohol: Similar structure but with an alcohol group instead of a sulfamic acid group.
Uniqueness: this compound is unique due to the presence of both the methoxybenzoyl and sulfamic acid groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and industrial applications.
Propriétés
Numéro CAS |
89783-00-6 |
|---|---|
Formule moléculaire |
C8H9NO5S |
Poids moléculaire |
231.23 g/mol |
Nom IUPAC |
(4-methoxybenzoyl)sulfamic acid |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-4-2-6(3-5-7)8(10)9-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) |
Clé InChI |
SUFLDTVDJGNJQY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14373036.png)

![2-[4-(4-Aminophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B14373049.png)






![1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole](/img/structure/B14373102.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-5-fluoro-2-methoxybenzamide](/img/structure/B14373104.png)


![5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14373129.png)
